3-(3-Amino-3-carboxypropyl)uridine
Overview
Description
3-(3-Amino-3-carboxypropyl)uridine is an uridine analog used in the study of protein synthesis . It has a molecular formula of C13H19N3O8 . This compound plays a pivotal role in the synthesis of nucleic acids and RNA modification . It is a highly conserved modification found in variable- and D-loops of tRNAs .
Synthesis Analysis
The synthesis of 3-(3-Amino-3-carboxypropyl)uridine involves the transfer of the 3-amino-acid-3-carboxypropyl group from S-adenosylmethionine . A series of 3-substituted uridine and pseudouridine derivatives, based on the naturally occurring 3-(3-amino-3-carboxypropyl) modification, were synthesized .Molecular Structure Analysis
The molecular structure of 3-(3-Amino-3-carboxypropyl)uridine consists of a uridine molecule with a 3-amino-3-carboxypropyl group attached to it . The 3-amino-3-carboxypropyl group is attached to the N3 atom of the uracil base to prevent it from engaging in Watson–Crick base pairing .Physical And Chemical Properties Analysis
The molecular formula of 3-(3-Amino-3-carboxypropyl)uridine is C13H19N3O8, and it has an average mass of 345.305 Da and a monoisotopic mass of 345.117218 Da .Scientific Research Applications
Isolation and Characterization from Human Urine : 3-(3-Amino-3-carboxypropyl)uridine was isolated from human urine and its structure was characterized. This modified nucleoside is also present in the urine of cancer patients but in smaller amounts, suggesting potential significance in relation to tRNA and disease biomarkers (Chheda et al., 1988).
Properties in tRNA : The compound has been studied for its role in tRNA, especially in Escherichia coli tRNAphe, indicating a significant role in the structure and function of tRNA (Seela & Cramer, 1976).
Solution Conformation Studies : Research on 3-substituted uridine and pseudouridine derivatives based on 3-(3-Amino-3-carboxypropyl)uridine shows its influence on nucleoside conformation, which could have implications for understanding RNA structure and function (Chang et al., 2008).
Effect on tRNA Function : Studies on the effects of chemical modification of 3-(3-Amino-3-carboxypropyl)uridine on tRNA function in Escherichia coli indicate that it does not play a major role in the known biological functions of tRNA (Friedman, 1979).
Biogenesis and Functions in tRNA : The biogenesis of this modification in tRNA and its impact on thermal stability and genome instability under heat stress has been explored, highlighting its physiological importance (Takakura et al., 2019).
RNA Modified Uridines : The chemical synthesis and structural analysis of oligoribonucleotides with 3-(3-Amino-3-carboxypropyl)uridine have been reported, contributing to our understanding of RNA modifications (Nawrot et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNIEZJFCGTDKV-JANFQQFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967195 | |
Record name | 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-3-carboxypropyl)uridine | |
CAS RN |
52745-94-5 | |
Record name | 3-(3-Amino-3-carboxypropyl)uridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52745-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Amino-3-carboxypropyl)uridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052745945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.